(S)-Cyclopropyl(3-methoxy-4-methylphenyl)methanamine
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Overview
Description
(S)-Cyclopropyl(3-methoxy-4-methylphenyl)methanamine is an organic compound with a complex structure that includes a cyclopropyl group, a methoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(3-methoxy-4-methylphenyl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the methoxy and methylphenyl groups. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl(3-methoxy-4-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(S)-Cyclopropyl(3-methoxy-4-methylphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(3-methoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
®-Cyclopropyl(3-methoxy-4-methylphenyl)methanamine: The enantiomer of the compound with different stereochemistry.
(S)-Cyclopropyl(3-methoxyphenyl)methanamine: A similar compound lacking the methyl group on the phenyl ring.
(S)-Cyclopropyl(4-methylphenyl)methanamine: A similar compound lacking the methoxy group on the phenyl ring.
Uniqueness
(S)-Cyclopropyl(3-methoxy-4-methylphenyl)methanamine is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(S)-cyclopropyl-(3-methoxy-4-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-10(7-11(8)14-2)12(13)9-5-6-9/h3-4,7,9,12H,5-6,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
LKRGYJOMVPAMIZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C2CC2)N)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2CC2)N)OC |
Origin of Product |
United States |
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